![molecular formula C24H22N4O5S B2678493 7-(4-methoxyphenyl)-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 852169-45-0](/img/no-structure.png)

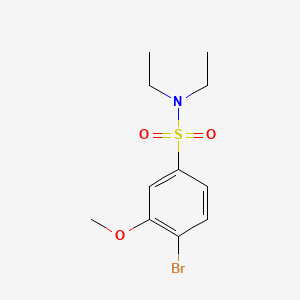

7-(4-methoxyphenyl)-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

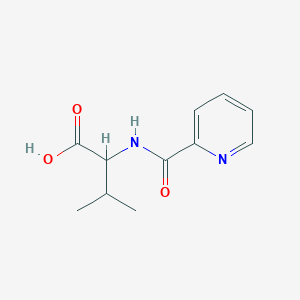

7-(4-methoxyphenyl)-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H22N4O5S and its molecular weight is 478.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

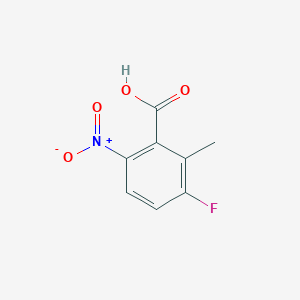

Heterocyclic Compound Synthesis

The synthesis of novel heterocyclic compounds derived from visnaginone and khellinone has been reported. These compounds, including various benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, exhibit significant anti-inflammatory and analgesic activities. Notably, compounds derived from these syntheses have shown high inhibitory activity on cyclooxygenase-2 (COX-2), with promising indices and protection rates against inflammation and pain. The synthesis approach underscores the potential of heterocyclic compounds in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Molecular Structure Analysis

Research on 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones has revealed insights into their molecular structures and crystal formations. These studies illustrate the diverse hydrogen bonding and pi-pi stacking interactions, contributing to various crystal structures. The analysis demonstrates the intricate relationship between molecular structure and physicochemical properties, highlighting the significance of structural studies in understanding compound behaviors (Trilleras et al., 2009).

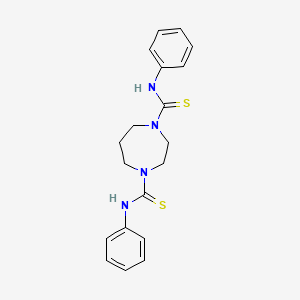

Polyfunctional Fused Heterocyclic Compounds

The reaction of 2-dimethylaminomethylene- and 2-ethoxymethylene-1,3-indendione with 6-amino-2-thioxopyrimidin-4(3H)-one has been employed to produce polyfunctional fused heterocyclic compounds. These compounds, including thiazolopyrimidines and pyridine derivatives, underscore the versatility of heterocyclic chemistry in creating complex structures with potential biological activities (Hassaneen et al., 2003).

Nonlinear Optical Properties

The third-order nonlinear optical properties of novel styryl dyes derived from pyrimidinone compounds have been investigated. These studies reveal the potential of such compounds in nonlinear optical materials for device applications, highlighting the importance of structural modifications to enhance optical properties (Shettigar et al., 2009).

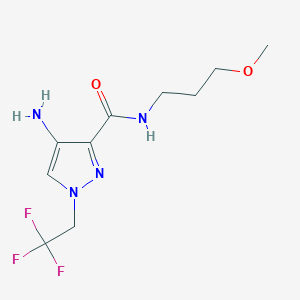

Antifungal Activities

Research on 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound has demonstrated significant antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger. These findings indicate the potential of pyrimidin-2-amine derivatives in developing new antifungal agents, showcasing the biological applications of these heterocyclic compounds (Jafar et al., 2017).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(4-methoxyphenyl)-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione' involves the condensation of 2-amino-4,6-dimethylpyrimidine with 2-(4-methoxyphenyl)-2-oxoethylthioacetate, followed by cyclization with 4-methoxyphenylisocyanate.", "Starting Materials": [ "2-amino-4,6-dimethylpyrimidine", "2-(4-methoxyphenyl)-2-oxoethylthioacetate", "4-methoxyphenylisocyanate", "Triethylamine", "Methanol", "Chloroform", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 2-amino-4,6-dimethylpyrimidine in methanol and add triethylamine. Stir the mixture for 10 minutes.", "Step 2: Add 2-(4-methoxyphenyl)-2-oxoethylthioacetate to the mixture and stir for 2 hours at room temperature.", "Step 3: Add chloroform to the mixture and extract the product. Wash the organic layer with water and dry over sodium sulfate.", "Step 4: Dissolve the product in chloroform and add 4-methoxyphenylisocyanate. Stir the mixture for 2 hours at room temperature.", "Step 5: Add sodium bicarbonate to the mixture and extract the product with chloroform. Wash the organic layer with water and dry over sodium sulfate.", "Step 6: Evaporate the solvent and purify the product by column chromatography using chloroform and methanol as eluent.", "Step 7: Recrystallize the product from chloroform and methanol to obtain the final compound." ] } | |

CAS RN |

852169-45-0 |

Molecular Formula |

C24H22N4O5S |

Molecular Weight |

478.52 |

IUPAC Name |

7-(4-methoxyphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C24H22N4O5S/c1-27-21-19(23(30)28(2)24(27)31)22(26-20(25-21)15-7-11-17(33-4)12-8-15)34-13-18(29)14-5-9-16(32-3)10-6-14/h5-12H,13H2,1-4H3 |

InChI Key |

VXVOFPFUUXAVRJ-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)OC)SCC(=O)C4=CC=C(C=C4)OC)C(=O)N(C1=O)C |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3'-(furan-2-yl)-1'-phenyl-5-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2678421.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2678422.png)

![1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-2-(benzylthio)ethanone](/img/structure/B2678425.png)

![8-chloro-3-(4-ethylphenyl)-N-(3-pyrrolidin-1-ylpropyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2678426.png)

![methyl 6-[(2-chlorophenyl)methylsulfanyl]-5-cyano-4-(4-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate](/img/structure/B2678427.png)

![2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2678428.png)

![(E)-N-[[2-(1,1-Difluoroethyl)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2678431.png)